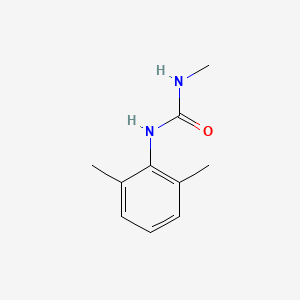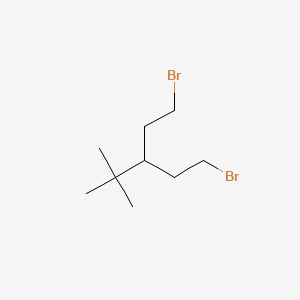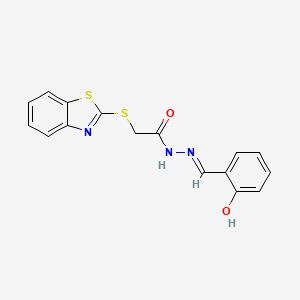
(2-Benzothiazolylthio)acetic acid ((2-hydroxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with thiol-containing reagents.
Formation of Acetic Acid Derivative: The acetic acid moiety is incorporated through esterification or amidation reactions.
Hydrazide Formation: The hydrazide group is introduced by reacting the acetic acid derivative with hydrazine or its derivatives.
Condensation with 2-Hydroxy-Benzaldehyde: The final step involves the condensation of the hydrazide with 2-hydroxy-benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The benzothiazole ring and sulfanyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced hydrazides.
Substitution Products: Substituted benzothiazole derivatives and modified acetic acid moieties.
Scientific Research Applications
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with various molecular targets and pathways. For example:
Anticancer Activity: The compound may inhibit cancer cell proliferation by interacting with DNA or specific enzymes involved in cell division.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting key signaling molecules or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID: Lacks the hydrazide and benzylidene moieties, resulting in different reactivity and applications.
2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: Lacks the benzothiazole and sulfanyl groups, leading to distinct chemical properties and biological activities.
Uniqueness
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the benzothiazole ring, sulfanyl group, and hydrazide moiety allows for diverse interactions with biological targets and the formation of various derivatives with tailored properties.
Properties
CAS No. |
24044-93-7 |
|---|---|
Molecular Formula |
C16H13N3O2S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-13-7-3-1-5-11(13)9-17-19-15(21)10-22-16-18-12-6-2-4-8-14(12)23-16/h1-9,20H,10H2,(H,19,21)/b17-9+ |
InChI Key |
XMEPGYPYPHNFLJ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


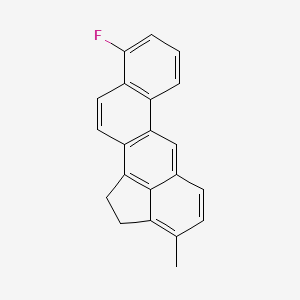

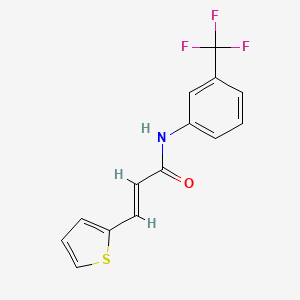


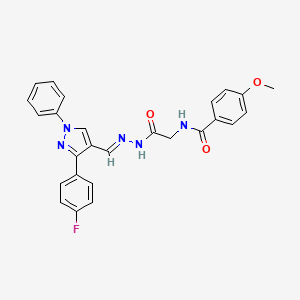
![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)




